n-Carbobenzoxy-1,12-diaminododecane hydrochloride
Overview
Description
n-Carbobenzoxy-1,12-diaminododecane hydrochloride is a chemical compound with the molecular formula C20H34N2O2·HCl and a molecular weight of 370.96 g/mol . It is also known by other names such as benzyl 12-aminododecylcarbamate hydrochloride and n-benzyloxycarbonyl-1,12-diaminododecane hydrochloride . This compound is typically found as a white to almost white powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbobenzoxy-1,12-diaminododecane hydrochloride involves the protection of the amino groups in 1,12-diaminododecane with a carbobenzoxy (Cbz) group. The reaction typically proceeds as follows:
Protection of Amino Groups: The amino groups of 1,12-diaminododecane are protected by reacting with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Hydrochloride Salt: The protected compound is then treated with hydrochloric acid to form the hydrochloride salt of n-Carbobenzoxy-1,12-diaminododecane.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
n-Carbobenzoxy-1,12-diaminododecane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbobenzoxy group can be replaced by other functional groups.
Hydrolysis: The carbobenzoxy group can be hydrolyzed under acidic or basic conditions to yield 1,12-diaminododecane.
Common Reagents and Conditions
Benzyl Chloroformate: Used for the protection of amino groups.
Hydrochloric Acid: Used to form the hydrochloride salt.
Sodium Hydroxide or Potassium Carbonate: Used as bases in the protection step.
Major Products Formed
1,12-Diaminododecane: Formed upon hydrolysis of the carbobenzoxy group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
n-Carbobenzoxy-1,12-diaminododecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of protein and peptide synthesis due to its ability to protect amino groups.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Carbobenzoxy-1,12-diaminododecane hydrochloride involves the protection of amino groups, which prevents unwanted side reactions during chemical synthesis. The carbobenzoxy group acts as a protecting group that can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
n-Carbobenzoxy-1,6-diaminohexane hydrochloride: Similar structure but with a shorter carbon chain.
n-Carbobenzoxy-1,8-diaminooctane hydrochloride: Similar structure with an intermediate carbon chain length.
Uniqueness
n-Carbobenzoxy-1,12-diaminododecane hydrochloride is unique due to its longer carbon chain, which provides distinct physical and chemical properties. This makes it particularly useful in applications requiring extended molecular length and flexibility .
Properties
IUPAC Name |
benzyl N-(12-aminododecyl)carbamate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2.ClH/c21-16-12-7-5-3-1-2-4-6-8-13-17-22-20(23)24-18-19-14-10-9-11-15-19;/h9-11,14-15H,1-8,12-13,16-18,21H2,(H,22,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISCQBUBEASQMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051420-16-6 | |
Record name | N-Carbobenzoxy-1,12-diaminododecane Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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